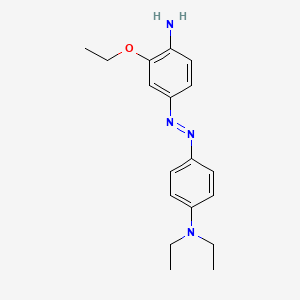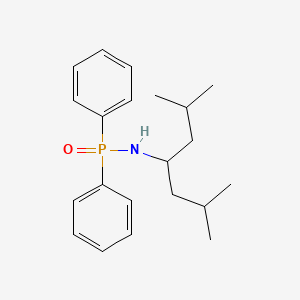
1,17-Bis(4-iodophenoxy)-3,6,9,12,15-pentaoxaheptadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,17-Bis(4-iodophenoxy)-3,6,9,12,15-pentaoxaheptadecane is a synthetic organic compound characterized by the presence of iodophenoxy groups and a polyether backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,17-Bis(4-iodophenoxy)-3,6,9,12,15-pentaoxaheptadecane typically involves the reaction of 4-iodophenol with a polyether precursor. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction conditions may include heating the mixture to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization.
Chemical Reactions Analysis
Types of Reactions
1,17-Bis(4-iodophenoxy)-3,6,9,12,15-pentaoxaheptadecane can undergo various chemical reactions, including:
Substitution Reactions: The iodophenoxy groups can participate in nucleophilic substitution reactions, where the iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. Conditions typically involve polar aprotic solvents and moderate temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could result in the formation of phenolic or quinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer or antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 1,17-Bis(4-iodophenoxy)-3,6,9,12,15-pentaoxaheptadecane would depend on its specific application. For instance, if used as a therapeutic agent, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The polyether backbone may facilitate interactions with biological membranes or proteins, while the iodophenoxy groups could participate in specific binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 1,17-Bis(4-bromophenoxy)-3,6,9,12,15-pentaoxaheptadecane
- 1,17-Bis(4-chlorophenoxy)-3,6,9,12,15-pentaoxaheptadecane
- 1,17-Bis(4-fluorophenoxy)-3,6,9,12,15-pentaoxaheptadecane
Uniqueness
1,17-Bis(4-iodophenoxy)-3,6,9,12,15-pentaoxaheptadecane is unique due to the presence of iodine atoms, which can impart distinct reactivity and properties compared to its bromine, chlorine, or fluorine analogs. The iodine atoms can participate in specific interactions, such as halogen bonding, which can influence the compound’s behavior in chemical and biological systems.
Properties
CAS No. |
137707-95-0 |
|---|---|
Molecular Formula |
C24H32I2O7 |
Molecular Weight |
686.3 g/mol |
IUPAC Name |
1-iodo-4-[2-[2-[2-[2-[2-[2-(4-iodophenoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]benzene |
InChI |
InChI=1S/C24H32I2O7/c25-21-1-5-23(6-2-21)32-19-17-30-15-13-28-11-9-27-10-12-29-14-16-31-18-20-33-24-7-3-22(26)4-8-24/h1-8H,9-20H2 |
InChI Key |
NREWBUALWJAATK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCOCCOCCOCCOCCOCCOC2=CC=C(C=C2)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Hydroxy-[4-[4-[hydroxy(dimethyl)silyl]phenyl]sulfanylphenyl]-dimethylsilane](/img/structure/B14280937.png)
![Zinc, bromo[(trimethylsilyl)ethynyl]-](/img/structure/B14280943.png)
![2-[(Dimethylarsanyl)(dimethyl)silyl]-N,N-dimethylethan-1-amine](/img/structure/B14280944.png)

![Ethanone, 1-[2,5-dimethyl-1-(phenylmethyl)-1H-pyrrol-3-yl]-](/img/structure/B14280966.png)








